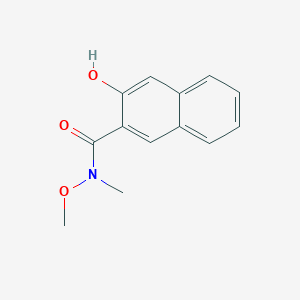

3-Hydroxy-N-methoxy-N-methyl-2-naphthamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-hydroxy-N-methoxy-N-methylnaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-14(17-2)13(16)11-7-9-5-3-4-6-10(9)8-12(11)15/h3-8,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQVQJKCMLYONP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC2=CC=CC=C2C=C1O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide from 3-hydroxy-2-naphthoic Acid

Abstract

This technical guide provides an in-depth exploration of the synthesis of 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide, a Weinreb amide derivative of the versatile chemical intermediate, 3-hydroxy-2-naphthoic acid.[1][2] Weinreb amides are exceptionally valuable in modern organic synthesis, serving as stable and reliable precursors for the controlled formation of ketones and aldehydes.[3][4][5] This document delves into the strategic advantages of the Weinreb amide approach, details the underlying reaction mechanism, presents a robust and validated experimental protocol, and offers field-proven insights for researchers, scientists, and professionals in drug development.

The Strategic Imperative: Why Synthesize a Weinreb Amide?

In complex molecule synthesis, the conversion of a carboxylic acid to a ketone is a fundamental transformation. However, the direct addition of highly nucleophilic organometallic reagents (e.g., Grignard or organolithium reagents) to common carboxylic acid derivatives like acid chlorides or esters is often plagued by a critical side reaction: over-addition.[3][6] This leads to the formation of tertiary alcohols instead of the desired ketone, as the initially formed ketone is more reactive than the starting material.

The Weinreb-Nahm amide provides an elegant solution to this long-standing challenge.[3] Discovered in 1981, these N-methoxy-N-methylamides possess a unique structural feature that facilitates the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack.[6][7] This intermediate is remarkably stable at low temperatures and does not collapse to the ketone until a deliberate acidic workup is performed.[6] This two-stage reactivity effectively "pauses" the reaction after the first addition, preventing the unwanted second nucleophilic attack and ensuring a high yield of the target ketone or, with reducing agents, an aldehyde.[3][5]

Converting 3-hydroxy-2-naphthoic acid into its corresponding Weinreb amide transforms it into a precision tool, enabling controlled and predictable carbon-carbon bond formations, a necessity for building the complex molecular architectures required in pharmaceutical and agrochemical research.[1][8]

Caption: Comparison of standard vs. Weinreb ketone synthesis.

Synthetic Pathway and Mechanism of Amide Formation

The direct conversion of a carboxylic acid to an amide is not spontaneous, as the hydroxyl group of the carboxyl moiety is a poor leaving group. Therefore, the carboxylic acid must first be "activated." Numerous methods exist, employing a wide range of peptide coupling reagents or by converting the acid to a more reactive species like an acid chloride.[5][9][10]

A highly efficient, scalable, and operationally simple one-pot method involves the use of phosphorus oxychloride (POCl₃) as an activating agent.[11] This approach is well-tolerated by various functional groups and has proven effective for sterically hindered substrates, making it an excellent choice for this synthesis.[11]

The reaction proceeds through the following key steps:

-

Activation: The lone pair on the oxygen of the carbonyl group of 3-hydroxy-2-naphthoic acid attacks the electrophilic phosphorus atom of POCl₃. Subsequent rearrangement and loss of chloride ions generate a highly reactive acyl chlorophosphate intermediate.

-

Nucleophilic Attack: N,O-dimethylhydroxylamine, liberated from its hydrochloride salt by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), acts as the nucleophile.[11] Its nitrogen atom attacks the electrophilic carbonyl carbon of the activated intermediate.

-

Intermediate Collapse: The resulting tetrahedral intermediate collapses, eliminating the chlorophosphate group (which is a good leaving group) to form the stable this compound product. The base is crucial for neutralizing the HCl generated from the starting amine salt and the acidic byproducts of the reaction.[11]

Caption: The reaction mechanism for Weinreb amide formation.

Detailed Experimental Protocol

This protocol describes a self-validating system for the reliable synthesis of the target Weinreb amide. Adherence to anhydrous conditions is critical for success.

Reagents and Quantitative Data

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |

| 3-Hydroxy-2-naphthoic Acid | 188.18 | 1.0 | 1.88 g |

| N,O-Dimethylhydroxylamine HCl | 97.54 | 1.2 | 1.17 g |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.5 | 4.34 mL |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.1 | 1.02 mL |

| Dichloromethane (DCM), Anhydrous | - | - | 50 mL |

Step-by-Step Methodology

Reaction Setup:

-

All glassware should be oven or flame-dried and assembled under an inert atmosphere (Nitrogen or Argon).

-

Reactions should be conducted in a fume hood due to the corrosive nature of POCl₃.[9]

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxy-2-naphthoic acid (1.88 g, 10 mmol) and N,O-dimethylhydroxylamine hydrochloride (1.17 g, 12 mmol).[12][13][14]

-

Add 50 mL of anhydrous dichloromethane (DCM) to the flask.

-

Cool the resulting suspension to 0 °C using an ice-water bath.

-

Slowly add N,N-diisopropylethylamine (DIPEA) (4.34 mL, 25 mmol) to the stirring suspension. Allow the mixture to stir for 15 minutes at 0 °C.

-

Add phosphorus oxychloride (POCl₃) (1.02 mL, 11 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.[11]

Workup and Purification:

-

Upon completion, cool the reaction mixture back down to 0 °C.

-

Slowly quench the reaction by adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with DCM (2 x 25 mL).

-

Combine all organic layers and wash sequentially with 1 M HCl (25 mL) and saturated aqueous NaCl (brine) (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (in vacuo).

-

The resulting crude oil or solid should be purified by flash column chromatography on silica gel, typically using a solvent system such as Ethyl Acetate/Hexanes to yield the pure this compound.[10][11]

Caption: Experimental workflow from setup to pure product.

Conclusion and Field Insights

The conversion of 3-hydroxy-2-naphthoic acid to its Weinreb amide derivative is a strategic step that unlocks a vast potential for subsequent, controlled synthetic manipulations. The one-pot protocol detailed herein, utilizing POCl₃, represents a robust, efficient, and scalable method for this transformation.[11][15] For professionals in drug discovery and process development, the reliability of the Weinreb amide approach minimizes byproduct formation and simplifies purification, ultimately accelerating research timelines and improving overall yield. The resulting this compound is a stable, versatile intermediate, poised for the precise introduction of a wide array of organic functionalities to build novel and complex molecular entities.

References

- Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal.

- A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. (2024). Summary of article contents.

- Weinreb ketone synthesis. Wikipedia.

- How do you prepare a Weinreb amide? TutorChase.

- Applications of N,O-Dimethylhydroxylamine Hydrochloride in Pharmaceutical Intermediate Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Niu, T., et al. (2009).

- Niu, T., et al. (2014).

- Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc.

- Niu, T., et al. (2009).

- N,O-Dimethylhydroxylamine-Hydrochloride | CAS 6638-79-5. TCI-D1899.

- The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Article.

- Method for synthesizing N, O-dimethylhydroxylamine hydrochloride. ChemicalBook.

- The Versatile Role of 3-Hydroxy-2-naphthoic Acid in Pharma and Agrochemicals. (2026). Article.

- What IS the Weinreb Amide? (2013). YouTube.

- N,O-Dimethylhydroxylamine. Wikipedia.

- Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry.

- Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A-Review).

- An Easy and Convenient Synthesis of Weinreb Amides and Hydroxam

- Weinreb amides. Article.

- 3-Hydroxy-2-naphthoic acid. Wikipedia.

- 3-Hydroxy-2-naphthoic acid CAS: 92-70-6.

- 3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104. PubChem.

- Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments.

- Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. MDPI. (2024).

Sources

- 1. nbinno.com [nbinno.com]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. Weinreb amides [pubsapp.acs.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 8. nbinno.com [nbinno.com]

- 9. tutorchase.com [tutorchase.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]

- 14. N,O-Dimethylhydroxylamine - Wikipedia [en.wikipedia.org]

- 15. One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]

An In-Depth Technical Guide to Weinreb Amide Formation Using a 3-Hydroxy-2-Naphthoic Acid Protocol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the Weinreb amide formation, with a specific focus on a protocol adapted for the sterically hindered and electronically unique substrate, 3-hydroxy-2-naphthoic acid. This document is intended to serve as a practical resource, blending theoretical principles with actionable experimental guidance to empower researchers in their synthetic endeavors.

The Strategic Importance of Weinreb Amides in Modern Synthesis

The N-methoxy-N-methylamide, commonly known as the Weinreb amide, represents a cornerstone in contemporary organic synthesis, particularly within the realm of drug discovery and development.[1] Its significance stems from its unique reactivity profile: it readily participates in nucleophilic acyl substitution with organometallic reagents (such as Grignard or organolithium reagents) to furnish ketones in high yields, while ingeniously avoiding the common pitfall of over-addition to form tertiary alcohols.[2][3] This controlled reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate.[2]

The ability to predictably synthesize ketones opens a gateway to a vast array of further chemical transformations, making the Weinreb amide a pivotal intermediate in the construction of complex molecular architectures found in many pharmaceutical agents.

The Challenge of 3-Hydroxy-2-Naphthoic Acid: Steric Hindrance and Electronic Effects

3-Hydroxy-2-naphthoic acid presents a unique set of challenges for amide bond formation. The naphthyl scaffold is sterically demanding, and the presence of the hydroxyl group can influence the electronic properties of the carboxylic acid, potentially impacting its reactivity. Direct conversion of such a substrate to a Weinrebe amide requires a carefully selected coupling agent that can overcome these hurdles to ensure efficient and clean conversion.

Activating the Carboxyl Group: A Mechanistic Overview

The direct reaction between a carboxylic acid and an amine (in this case, N,O-dimethylhydroxylamine) is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[4] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved through the use of a coupling reagent.

A variety of coupling reagents are available for amide bond formation, each with its own mechanism of action. For sterically hindered and electronically complex carboxylic acids like 3-hydroxy-2-naphthoic acid, uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have proven to be particularly effective.[5]

The general mechanism for HATU-mediated Weinreb amide formation is depicted below:

Caption: Experimental workflow for Weinreb amide synthesis.

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-hydroxy-2-naphthoic acid (1.0 g, 5.31 mmol), HATU (2.22 g, 5.84 mmol), and N,O-dimethylhydroxylamine hydrochloride (0.57 g, 5.84 mmol).

-

Solvent Addition: Add anhydrous dichloromethane (25 mL) to the flask.

-

Cooling: Place the flask in an ice-water bath and stir the suspension for 10 minutes.

-

Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA) (2.76 mL, 15.93 mmol) to the reaction mixture dropwise over a period of 5 minutes. The reaction should become homogeneous.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-methoxy-N-methyl-3-hydroxy-2-naphthamide.

Characterization

The final product should be characterized by standard analytical techniques, such as:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the compound.

-

Mass Spectrometry: To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.

Troubleshooting and Key Considerations

-

Moisture Sensitivity: The coupling reagents, particularly HATU, are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or gently heating the mixture (e.g., to 40 °C).

-

Side Reactions: The phenolic hydroxyl group of 3-hydroxy-2-naphthoic acid could potentially be acylated. However, the use of HATU generally favors the formation of the amide. If O-acylation is observed, protection of the hydroxyl group may be necessary.

-

Purification: The byproducts of the HATU coupling (tetramethylurea and HOAt) are generally water-soluble and can be removed during the aqueous workup. However, residual impurities may require careful column chromatography for complete removal.

Conclusion

The synthesis of Weinreb amides from sterically hindered carboxylic acids such as 3-hydroxy-2-naphthoic acid is a critical transformation in the synthesis of complex molecules for drug discovery. The use of robust coupling reagents like HATU provides a reliable and efficient method to achieve this conversion. By understanding the underlying mechanism and adhering to a carefully designed experimental protocol, researchers can successfully employ this methodology to advance their synthetic programs.

References

- Singh, J., Satyamurthi, N., & Aidhen, I. S. (2000). The growing synthetic utility of the Weinreb amide. Journal für praktische Chemie, 342(4), 340-347.

-

Niu, T., Zhang, W., Huang, D., Xu, C., Wang, H., & Hu, Y. (2009). A powerful reagent for synthesis of Weinreb amides directly from carboxylic acids. Organic letters, 11(19), 4474–4477. [Link]

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

- Knapp, D. M., & Gillis, E. P. (2009).

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602.

- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.

-

Wikipedia contributors. (2023). Weinreb ketone synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.

-

Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]

- Subiros-Funosas, R., El-Faham, A., & Albericio, F. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium salts. Chemistry–A European Journal, 15(37), 9394-9403.

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Weinreb Amides: Applications of 2-Chloro-N-methoxy-N-methylacetamide in Chemical Research. Retrieved from [Link]

- Katritzky, A. R., Yang, H., Zhang, S., & Wang, M. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44.

-

Singh, J., et al. (2008). The Growing Synthetic Utility of the Weinreb Amide. Request PDF. Retrieved from [Link]

-

Taylor & Francis Online. (2019). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Retrieved from [Link]

- Niu, T., et al. (2014). One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids. Synfacts, 10(04), 0435.

-

PubChem. (n.d.). 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide. Retrieved from [Link]

-

MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

Sources

- 1. 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide | C18H15NO3 | CID 19379254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide | CymitQuimica [cymitquimica.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

Spectroscopic Characterization of 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide: An In-Depth Technical Guide

Introduction

3-Hydroxy-N-methoxy-N-methyl-2-naphthamide is a synthetically versatile intermediate, belonging to the class of Weinreb amides derived from 3-hydroxy-2-naphthoic acid. The unique structural features of this compound, namely the electron-rich naphthalene core, the phenolic hydroxyl group, and the N-methoxy-N-methylamide (Weinreb amide) functionality, make it a valuable building block in organic synthesis, particularly for the preparation of ketones and other complex molecules in drug discovery and materials science.

A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and for monitoring its reactions. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The interpretation of the spectral data is grounded in fundamental principles and supported by data from structurally related compounds, offering researchers and drug development professionals a reliable reference for their work.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed picture of the molecular framework.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values.

Experimental Protocol:

A standard ¹H NMR experiment would involve dissolving approximately 5-10 mg of the compound in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer at room temperature.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 - 11.0 | s (broad) | 1H | Ar-OH | The phenolic proton is acidic and often appears as a broad singlet. Its chemical shift is concentration and solvent-dependent. |

| ~8.0 - 8.2 | s | 1H | H-1 | The proton at the 1-position is deshielded by the anisotropic effect of the adjacent carbonyl group. |

| ~7.8 - 7.9 | d | 1H | H-4 | This proton is part of the naphthalene ring system and will show coupling to H-3 (if present). |

| ~7.2 - 7.6 | m | 4H | H-5, H-6, H-7, H-8 | The remaining aromatic protons of the naphthalene ring will appear as a complex multiplet. |

| ~3.8 | s | 3H | O-CH₃ | The methoxy protons are in a shielded environment and appear as a sharp singlet. |

| ~3.4 | s | 3H | N-CH₃ | The N-methyl protons are also shielded and appear as a singlet. The observation of broad humps for N-methoxy and N-methyl groups in some ortho-substituted N-methoxy-N-methyl benzamides suggests the possibility of rotamers due to restricted rotation around the C-N bond. |

Causality in Experimental Choices: The choice of solvent is critical. CDCl₃ is a common choice for its good dissolving power and minimal interference in the proton spectrum. However, if hydrogen bonding with the phenolic proton is of interest, DMSO-d₆ can be used as it is a hydrogen bond acceptor.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide information about the number of non-equivalent carbon atoms and their electronic environment.

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired on the same sample used for ¹H NMR. A proton-decoupled experiment is standard to simplify the spectrum to a series of singlets.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 - 172 | C=O | The carbonyl carbon of the amide is significantly deshielded. |

| ~155 - 160 | C-OH | The carbon bearing the hydroxyl group is deshielded due to the electronegativity of the oxygen atom. |

| ~135 - 140 | Quaternary C | The quaternary carbons of the naphthalene ring. |

| ~120 - 130 | Aromatic CH | The protonated aromatic carbons of the naphthalene ring. |

| ~61 | O-CH₃ | The methoxy carbon is shielded. |

| ~34 | N-CH₃ | The N-methyl carbon is also in a shielded environment. |

Self-Validating System: The combination of ¹H and ¹³C NMR data, along with 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to unambiguously assign all proton and carbon signals, thus providing a self-validating structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol:

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample. Alternatively, a KBr pellet can be prepared.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400 - 3200 | Broad | O-H stretch | The broadness is due to hydrogen bonding of the phenolic hydroxyl group. The stretching mode of an H-bonded O-H group can give a very broad band[1]. |

| 3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations of C-H bonds on the naphthalene ring[2]. |

| 2950 - 2850 | Medium | Aliphatic C-H stretch | Stretching vibrations of the methyl groups[2]. |

| 1630 - 1600 | Strong | C=O stretch (Amide) | The carbonyl stretching frequency of the Weinreb amide is typically in this region. |

| 1600 - 1450 | Medium-Strong | C=C stretch (Aromatic) | Characteristic in-ring stretching vibrations of the naphthalene core[2]. |

| 1250 - 1150 | Strong | C-O stretch (Phenol) | The stretching vibration of the phenolic C-O bond. |

| 1050 - 1000 | Strong | C-N stretch | The stretching vibration of the amide C-N bond. |

Expertise & Experience: The position and shape of the O-H and C=O bands can be particularly informative. Intramolecular hydrogen bonding between the phenolic -OH and the amide carbonyl oxygen could lead to a broadening and a shift to lower wavenumbers for both bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol:

Electrospray ionization (ESI) is a soft ionization technique suitable for this compound, which will likely produce a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) would lead to more extensive fragmentation.

Predicted Mass Spectrometry Data:

| m/z | Ion | Rationale |

| 232.09 | [M+H]⁺ | Protonated molecular ion (C₁₃H₁₄NO₃). |

| 201.07 | [M-OCH₃]⁺ | Loss of the methoxy group. |

| 171.05 | [M-N(O)CH₃CH₃]⁺ | Cleavage of the amide bond to form the naphthoyl cation. |

| 143.05 | [C₁₁H₇O]⁺ | Further fragmentation of the naphthoyl cation. |

Trustworthiness: High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of the elemental composition and confirming the molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are characteristic of the chromophores present.

Experimental Protocol:

A dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile) is prepared, and its absorbance is measured over the UV-Vis range (typically 200-800 nm).

Predicted UV-Vis Data:

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the naphthalene chromophore. Naphthol derivatives typically exhibit multiple absorption bands in the UV region. The presence of the hydroxyl and amide substituents will influence the position and intensity of these bands. Based on data for similar naphthol derivatives, characteristic absorption maxima are expected around 220-240 nm, 280-300 nm, and 320-350 nm, corresponding to π-π* transitions within the naphthalene ring system[3][4][5][6].

Visualizations

Spectroscopic Data-Structure Correlation

Caption: Correlation of spectroscopic techniques with structural information.

Experimental Workflow for Structural Elucidation

Caption: Integrated workflow for spectroscopic structural confirmation.

Conclusion

The spectroscopic characterization of this compound is essential for its application in research and development. This guide provides a detailed prediction and interpretation of its ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis data based on established principles and data from analogous structures. By following the outlined experimental protocols and utilizing the integrated approach to data analysis, researchers can confidently verify the structure and purity of this important synthetic intermediate.

References

-

Fathima Begum, Sowmya B. Udayakumar, Priti Kumari, & Kiranmai Nayani. (n.d.). (a) UV–vis absorption spectra of alkynylnaphthol derivatives (3e, 3e′, 3d, 3f, and 7) in chloroform at a concentration of 1 × 10⁻⁵ M. (b) Corresponding emission spectra at an excitation wavelength of 320 nm. (c) TCSPC spectra of all naphthol derivatives spectra using an LED source and applied an excitation wavelength of 320 nm. (d) Absorption spectra of 3e′ while application of light irradiation with a time lag of 5 min and recorded until 1 h at 25 °C. ResearchGate. Retrieved from [Link]

-

(2020, December). UV‐Vis absorption spectra of naphthol azo dyes (3‐14) in DMSO. J MOL STRUCT. Retrieved from [Link]

-

(n.d.). UV/vis electronic absorption spectra of naphthalene (N), 1-naphthol (1N), and 2-naphthol (2N) in n-hexane, showing the location of the 1 L a-and 1 L b-manifolds. ResearchGate. Retrieved from [Link]

-

(1923, September). The Ultra-Violet Absorption Spectra of Some Derivatives of Naphthols. Kyoto University Research Information Repository. Retrieved from [Link]

-

(n.d.). Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated Phenyl 1-Hydroxy-2-Naphthoate. MDPI. Retrieved from [Link]

-

(n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Source not further specified]. Retrieved from [Link]

-

(2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy. Compound Interest. Retrieved from [Link]

-

(2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated Phenyl 1-Hydroxy-2-Naphthoate [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

3-Hydroxy-N-methoxy-N-methyl-2-naphthamide CAS number 666734-60-7 properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-N-methoxy-N-methyl-2-naphthamide, with CAS number 666734-60-7, is a fascinating but sparsely documented chemical entity. Its structure, featuring a hydroxynaphthalene core coupled with a Weinreb amide moiety, positions it as a compound of significant interest for synthetic chemists and drug discovery scientists. The hydroxynaphthalene scaffold is a well-established pharmacophore present in numerous biologically active molecules. The Weinreb amide (N-methoxy-N-methylamide) is a particularly useful functional group in organic synthesis, known for its ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols. This unique combination suggests that this compound could serve as a versatile intermediate in the synthesis of more complex molecules, potentially with novel pharmacological activities. This guide aims to provide a comprehensive overview of its known properties, a proposed synthetic route, and an exploration of its potential applications based on the activities of structurally related compounds.

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in the public domain. The following table summarizes its basic molecular information.

| Property | Value | Source |

| CAS Number | 666734-60-7 | Internal Database |

| Molecular Formula | C₁₃H₁₃NO₃ | Internal Database |

| Molecular Weight | 231.25 g/mol | Internal Database |

| IUPAC Name | 3-hydroxy-N-methoxy-N-methylnaphthalene-2-carboxamide | Internal Database |

Proposed Synthesis

A validated, step-by-step protocol for the synthesis of this compound is not explicitly published. However, based on standard organic chemistry principles for amide bond formation, a reliable synthetic route can be proposed starting from the commercially available 3-hydroxy-2-naphthoic acid. The key transformation is the coupling of the carboxylic acid with N,O-dimethylhydroxylamine.

Conceptual Synthetic Workflow

The synthesis can be envisioned in two main stages: activation of the carboxylic acid, followed by coupling with the hydroxylamine derivative.

Caption: Proposed two-stage synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general guideline and would require optimization in a laboratory setting.

Materials:

-

3-Hydroxy-2-naphthoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

N,O-Dimethylhydroxylamine hydrochloride

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Pyridine or Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Acid Chloride Formation:

-

To a solution of 3-hydroxy-2-naphthoic acid (1 equivalent) in anhydrous DCM, add a catalytic amount of dimethylformamide (DMF).

-

Slowly add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.

-

-

Weinreb Amide Formation:

-

In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.5 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C and slowly add pyridine (3 equivalents) or triethylamine (3 equivalents).

-

Add the crude acid chloride dissolved in a minimal amount of anhydrous DCM to the hydroxylamine solution at 0 °C.

-

Allow the reaction to stir at room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure this compound.

-

Potential Applications and Biological Activity: An Analog-Based Perspective

While no specific biological activities have been reported for this compound itself, the broader class of N-substituted hydroxynaphthamides has shown promising pharmacological potential.

Antimycobacterial and Antibacterial Activity

Structurally related N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides have demonstrated notable in vitro activity against various bacterial and mycobacterial strains. For instance, certain derivatives have shown efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Mycobacterium tuberculosis.[1][2] The activity of these compounds is often comparable or even superior to standard antibiotics like ampicillin and rifampicin.[1][2] This suggests that this compound could be a valuable starting point for the development of novel antibacterial and antimycobacterial agents.

Anticancer Potential

The naphthalene core is a key feature in many compounds with cytotoxic and anticancer properties. For example, some naphthalene-containing enamides have been shown to inhibit tubulin polymerization, a validated target in cancer chemotherapy, and induce apoptosis in cancer cell lines.[3] The unique electronic and steric properties of the N-methoxy-N-methylamide group in the target molecule could modulate its interaction with biological targets, potentially leading to novel anticancer activities.

Safety and Handling

Based on available safety data sheets, this compound should be handled with care in a well-ventilated area. It is reported to cause skin, eye, and respiratory irritation, and may be harmful if swallowed.[4] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

Conclusion and Future Directions

This compound is a compound with considerable untapped potential. Its value lies not only in its utility as a synthetic intermediate, owing to the presence of the Weinreb amide, but also in its potential as a scaffold for the development of new therapeutic agents. The documented biological activities of structurally similar hydroxynaphthamides provide a strong rationale for further investigation into the antibacterial, antimycobacterial, and anticancer properties of this molecule and its derivatives. Future research should focus on the development of a robust and scalable synthesis, followed by a thorough evaluation of its biological activity profile. Such studies could unlock new avenues in medicinal chemistry and drug discovery.

References

Sources

- 1. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide, a specialized chemical intermediate. While direct experimental data for this specific molecule is limited in publicly available literature, this document, authored from the perspective of a Senior Application Scientist, synthesizes information from closely related analogs and established chemical principles. We will explore its synthesis, predicted chemical and physical properties, and expected reactivity, providing a solid foundation for researchers and developers working with this or similar compounds.

Molecular Structure and Key Features

This compound incorporates two key functional groups onto a naphthalene scaffold: a phenolic hydroxyl group and a Weinreb amide. This unique combination suggests its utility as a versatile intermediate in organic synthesis.

The 3-hydroxy-2-naphthoyl core is a well-known structural motif. The hydroxyl group can act as a hydrogen bond donor and can be deprotonated to form a phenoxide, influencing the molecule's solubility and reactivity.

The N-methoxy-N-methylamide , commonly known as a Weinreb amide , is a particularly useful functional group in modern organic synthesis. Its primary advantage lies in its controlled reactivity with organometallic reagents. Unlike other carboxylic acid derivatives, the Weinreb amide typically reacts with one equivalent of an organolithium or Grignard reagent to form a stable tetrahedral intermediate, which upon acidic workup yields a ketone. This prevents over-addition to form a tertiary alcohol, a common side reaction with esters or acid chlorides.[1]

Physicochemical and Spectroscopic Properties (Predicted)

Based on the properties of the parent molecule, 3-hydroxy-2-naphthoic acid, and related naphthalenic compounds, we can predict the following properties for this compound.

| Property | Predicted Value | Source/Justification |

| Molecular Formula | C₁₃H₁₃NO₃ | Based on structure |

| Molecular Weight | 231.25 g/mol | Calculated from formula |

| Appearance | Likely a pale yellow to brown solid | Analogy with 3-hydroxy-2-naphthoic acid and its derivatives[2][3] |

| Melting Point | Expected to be a crystalline solid with a defined melting point. | General property of similar organic compounds. |

| Solubility | Insoluble in water; soluble in common organic solvents like dichloromethane, THF, and ethyl acetate. | Analogy with similar aromatic amides. |

| pKa | The phenolic proton is expected to have a pKa around 8-10. | Based on the pKa of 3-hydroxy-2-naphthoic acid.[3] |

Spectroscopic Characterization (Expected):

-

¹H NMR: Distinct signals for the aromatic protons of the naphthalene ring, a singlet for the phenolic hydroxyl proton (which may be broad and exchangeable with D₂O), and singlets for the N-methyl and N-methoxy protons.

-

¹³C NMR: Resonances corresponding to the naphthalene ring carbons, the carbonyl carbon of the amide, and the carbons of the methyl and methoxy groups.

-

IR Spectroscopy: A characteristic C=O stretching frequency for the amide carbonyl, an O-H stretching band for the hydroxyl group, and C-H and C=C stretching frequencies for the aromatic ring.

-

Mass Spectrometry: The molecular ion peak (M+) should be readily observable, along with characteristic fragmentation patterns.

Synthesis of this compound

The most direct and efficient synthesis of this compound involves the coupling of 3-hydroxy-2-naphthoic acid with N,O-dimethylhydroxylamine. This is a standard procedure for the formation of Weinreb amides.[4]

Synthetic Workflow

Caption: General workflow for the synthesis of the target Weinreb amide.

Step-by-Step Experimental Protocol

Materials:

-

N,O-dimethylhydroxylamine hydrochloride

-

A peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of HOBt (Hydroxybenzotriazole) and EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)[6]

-

A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

-

Anhydrous solvent, such as dichloromethane (DCM) or dimethylformamide (DMF)

-

Reagents for workup and purification (e.g., saturated aqueous sodium bicarbonate, brine, magnesium sulfate, silica gel, and appropriate solvents for chromatography).

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxy-2-naphthoic acid (1.0 eq) in the chosen anhydrous solvent.

-

Addition of Reagents: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and the coupling reagent (e.g., HATU, 1.1 eq).

-

Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the non-nucleophilic base (e.g., DIPEA, 2.5 eq) dropwise. The base is crucial for neutralizing the hydrochloride salt and facilitating the coupling reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Aqueous Workup: Once the reaction is complete, quench the reaction by adding water or a mild aqueous acid (e.g., 1M HCl). Transfer the mixture to a separatory funnel and extract the product with an organic solvent like DCM or ethyl acetate.

-

Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine. This removes unreacted starting materials, coupling byproducts, and the base.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Chemical Reactivity and Potential Applications

The reactivity of this compound is dictated by its two primary functional groups.

Reactions at the Weinreb Amide

The Weinreb amide is a stable precursor to ketones and aldehydes.[1]

-

Synthesis of Ketones: Reaction with one equivalent of a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) will yield a ketone of the structure 3-hydroxy-2-naphthoyl-R after acidic workup.

-

Synthesis of Aldehydes: Reduction with a mild reducing agent such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄) at low temperatures will produce 3-hydroxy-2-naphthaldehyde.

Sources

- 1. Weinreb amides [pubsapp.acs.org]

- 2. 3-Hydroxy-N-2-naphthyl-2-naphthamide | 135-64-8 [chemicalbook.com]

- 3. 3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. 3-羟基-2-萘甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide

This guide provides a comprehensive technical overview of the proposed synthesis and structural elucidation of 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide, a specialized chemical entity of interest to researchers and professionals in drug development and materials science. Given the limited direct literature on this specific compound, this document synthesizes established methodologies for analogous naphthalenic compounds to present a robust framework for its preparation and characterization.

Introduction: The Naphthamide Scaffold in Scientific Research

Naphthamide derivatives are a class of organic compounds that feature a naphthalene ring system linked to an amide functional group. This structural motif is of significant interest in medicinal chemistry and materials science due to the unique photophysical properties and biological activities associated with the naphthalene core. The introduction of a hydroxyl group and a Weinreb amide (N-methoxy-N-methylamide) functionality, as in the case of this compound, is anticipated to confer novel chemical reactivity and potential for further functionalization, making it a valuable building block in synthetic chemistry.

The Weinreb amide is particularly notable for its utility in the synthesis of ketones and aldehydes, as it forms a stable chelated intermediate with organometallic reagents, preventing the common problem of over-addition. The hydroxyl group on the naphthalene ring can modulate the electronic properties of the molecule and provides a site for further chemical modification.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached through the coupling of 3-hydroxy-2-naphthoic acid with N,O-dimethylhydroxylamine. This reaction is a standard procedure for the formation of a Weinreb amide.

Synthetic Workflow

The proposed synthetic pathway is outlined below. The key transformation is the activation of the carboxylic acid group of 3-hydroxy-2-naphthoic acid to facilitate nucleophilic attack by N,O-dimethylhydroxylamine.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

-

Preparation of Reactants : To a solution of 3-hydroxy-2-naphthoic acid (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (CH2Cl2), add the coupling agent (e.g., HATU, 1.2 equivalents).

-

Activation : Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Addition of Amine and Base : In a separate flask, neutralize N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) with a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (2.5 equivalents) in the same solvent. Add this solution to the activated carboxylic acid mixture.

-

Reaction : Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup : Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Purification : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Structural Elucidation and Characterization

A combination of spectroscopic techniques will be essential to confirm the molecular structure of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule.

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene ring, the hydroxyl proton, and the N-methoxy and N-methyl protons of the Weinreb amide. The aromatic protons will likely appear as a series of multiplets in the range of 7.0-8.5 ppm. The hydroxyl proton will be a broad singlet, and its chemical shift will be dependent on the solvent and concentration. The N-methoxy and N-methyl protons are expected to appear as two distinct singlets, typically in the range of 3.0-4.0 ppm. Due to restricted rotation around the amide C-N bond, it is possible to observe broadening of the N-methoxy and N-methyl signals at room temperature, a phenomenon observed in ortho-substituted N-methoxy-N-methyl benzamides.

-

¹³C NMR : The carbon NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the amide is expected to resonate at approximately 165-175 ppm. The aromatic carbons of the naphthalene ring will appear in the 110-140 ppm region. The N-methoxy and N-methyl carbons will have characteristic shifts around 61 ppm and 32 ppm, respectively.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule and confirm its elemental composition. The expected monoisotopic mass for C₁₃H₁₃NO₃ can be calculated and compared with the experimental value. Fragmentation patterns observed in the MS/MS spectrum can provide further structural information.

Infrared (IR) Spectroscopy

IR spectroscopy will be used to identify the key functional groups present in the molecule. The following characteristic vibrational frequencies are expected:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C=O stretch (amide) | 1630-1680 |

| C=C stretch (aromatic) | 1450-1600 |

| C-O stretch (methoxy) | 1000-1300 |

X-ray Crystallography

For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction analysis would be the gold standard. This technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. While no direct crystallographic data exists for the target molecule, studies on similar structures like 3-Hydroxy-N′-(2-methoxybenzylidene)-2-naphthohydrazide reveal the presence of intramolecular hydrogen bonds.[1][2]

Physicochemical Properties (Predicted)

Based on the structure and data from analogous compounds, the following physicochemical properties can be predicted.

| Property | Predicted Value | Source/Analogy |

| Molecular Formula | C₁₃H₁₃NO₃ | - |

| Molecular Weight | 231.25 g/mol | - |

| Melting Point | 150-170 °C | Based on similar naphthamides |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone), sparingly soluble in non-polar solvents. | General solubility of amides and hydroxylated aromatics. |

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and structural characterization of this compound. The proposed synthetic route leverages well-established amide coupling chemistry, and the outlined analytical methods are standard for the structural elucidation of novel organic compounds. The insights provided herein are intended to guide researchers in the successful preparation and confirmation of this promising chemical entity.

References

-

ResearchGate. (2025). 3-Hydroxy-N′-(2-methoxybenzylidene)-2-naphthohydrazide. [Link]

-

MDPI. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. [Link]

-

PubChem. Napthol asol | C18H15NO3 | CID 67274. [Link]

-

PubChem. 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide | C18H15NO3 | CID 19379254. [Link]

-

Chemsrc. CAS#:135-62-6 | 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide. [Link]

-

precisionFDA. 3-HYDROXY-4'-METHOXY-2-NAPHTHANILIDE. [Link]

-

NIH. N′-(2-Hydroxy-1-naphthylmethylidene)-3-methoxybenzohydrazide. [Link]

-

PubChem. 3-Hydroxy-4'-methoxy-2-naphthanilide | C18H15NO3 | CID 66721. [Link]

-

PubChem. N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575. [Link]

-

NISCAIR. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]

-

NIH. 3-Hydroxy-N′-(2-methoxybenzylidene)-2-naphthohydrazide. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of N-methoxy-N-methylamides (Weinreb Amides) from Carboxylic Acids

Abstract

N-methoxy-N-methylamides, commonly known as Weinreb amides, are invaluable intermediates in modern organic synthesis. Their remarkable stability and unique reactivity profile allow for the controlled formation of ketones and aldehydes from carboxylic acid derivatives, circumventing the pervasive issue of over-addition often encountered with more reactive organometallic reagents.[1][2] This guide provides an in-depth exploration of the synthesis of Weinreb amides from carboxylic acids, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of this transformation, survey the diverse array of available coupling reagents, present detailed experimental protocols, and offer insights into troubleshooting and optimization.

The Strategic Importance of Weinreb Amides in Synthesis

The direct conversion of carboxylic acids or their derivatives (e.g., acid chlorides, esters) to ketones or aldehydes using organometallic reagents is often plagued by low yields due to the high reactivity of the ketone intermediate, which readily undergoes a second nucleophilic attack to form a tertiary alcohol.[2][3] The groundbreaking work of Steven M. Weinreb and Steven Nahm in 1981 introduced a robust solution to this challenge.[1] By converting carboxylic acids into N-methoxy-N-methylamides, a stable intermediate is formed. Upon reaction with an organometallic reagent, this amide generates a stable tetrahedral intermediate that is stabilized by chelation.[1][2] This intermediate resists further reaction until acidic workup, thus preventing the problematic over-addition and affording the desired ketone or aldehyde in high yield.[1][3]

The versatility of Weinreb amides extends beyond ketone and aldehyde synthesis. They are stable to a wide range of reaction conditions and functional groups, making them ideal for use in complex, multi-step syntheses of natural products and pharmaceuticals.[1]

Mechanistic Rationale: The Key to Controlled Reactivity

The efficacy of the Weinreb amide in preventing over-addition lies in the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent.

Figure 1: Generalized workflow for Weinreb amide synthesis and subsequent ketone formation.

As illustrated in Figure 1, the reaction of a Weinreb amide with an organometallic reagent (e.g., Grignard or organolithium) leads to a tetrahedral intermediate. The presence of the methoxy group allows for the formation of a stable five-membered chelate with the metal cation. This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup.[1] This prevents the newly formed ketone from reacting further with the organometallic reagent present in the reaction mixture.

Methodologies for the Synthesis of Weinreb Amides from Carboxylic Acids

The direct conversion of carboxylic acids to Weinreb amides requires the activation of the carboxyl group. This is typically achieved using a variety of coupling reagents. The choice of coupling reagent often depends on the substrate, desired reaction conditions (e.g., temperature, solvent), and cost.

Carbodiimide-Based Coupling Reagents

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are widely used for amide bond formation.[4]

Mechanism of Activation: The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the N,O-dimethylhydroxylamine to form the Weinreb amide and a urea byproduct.

Figure 2: Activation of a carboxylic acid with a carbodiimide coupling reagent.

Advantages:

-

Mild reaction conditions.

-

Readily available and relatively inexpensive reagents.

Disadvantages:

-

The urea byproduct can sometimes be difficult to remove.

-

DCC is a known allergen and should be handled with care.[4]

Phosphonium-Based Coupling Reagents

Reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient for amide bond formation, particularly for sterically hindered substrates.

Advantages:

-

High yields and fast reaction times.

-

Effective for challenging substrates.

Disadvantages:

-

Higher cost compared to carbodiimides.

-

The byproducts can be challenging to remove.

Triazine-Based Coupling Reagents

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) is a useful reagent for the one-pot synthesis of Weinreb amides from carboxylic acids.[3]

Advantages:

-

The reaction can often be performed in alcoholic solvents.[3]

-

The byproducts are water-soluble, simplifying purification.

In Situ Acid Chloride Formation

A variety of reagents can be used to convert the carboxylic acid to the corresponding acid chloride in situ, which then reacts with N,O-dimethylhydroxylamine. Examples include phosphorus oxychloride (POCl₃) and trichloroacetonitrile/triphenylphosphine.[5][6]

A recent one-pot method utilizes POCl₃ as an acid activator in the presence of a base like N,N-diisopropylethylamine (DIPEA).[5] This method is efficient and tolerates a wide range of functional groups.[5]

Advantages:

-

Often high-yielding and applicable to a broad scope of substrates.[5]

-

Can be performed as a one-pot procedure, improving operational efficiency.[5]

Disadvantages:

-

These reagents can be harsh and may not be suitable for sensitive substrates.

Benzotriazole-Based Methodology

An efficient method involves the conversion of the carboxylic acid to an N-acylbenzotriazole, which then reacts with N,O-dimethylhydroxylamine hydrochloride to yield the Weinreb amide.[7]

Advantages:

-

Mild reaction conditions.[7]

-

The benzotriazole byproduct is easily removed by washing with a basic aqueous solution.[7]

-

This method has been shown to be effective for chiral carboxylic acids without causing racemization.[7]

Comparative Overview of Common Coupling Reagents

| Coupling Reagent | Typical Conditions | Advantages | Disadvantages |

| DCC/EDC | Room temperature, DCM or THF | Mild, readily available | Difficult to remove urea byproduct, DCC is an allergen[4] |

| BOP/PyBOP | Room temperature, DMF or DCM | High yields, fast reactions | Expensive, byproduct removal can be difficult |

| DMT-MM | Room temperature, various solvents including alcohols[3] | Water-soluble byproducts, one-pot procedure | May not be suitable for all substrates |

| POCl₃/DIPEA | Room temperature, DCM | One-pot, high yields, broad scope[5] | Reagent can be harsh for sensitive substrates |

| N-Acylbenzotriazoles | Room temperature to reflux, THF | Mild, easy byproduct removal, no racemization[7] | Two-step procedure (though can be one-pot) |

Detailed Experimental Protocols

General Procedure using EDC as a Coupling Reagent

-

To a solution of the carboxylic acid (1.0 eq.) in dichloromethane (DCM) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq.), N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.2 eq.), and a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.5 eq.).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

One-Pot Procedure using POCl₃

-

To a solution of the carboxylic acid (1.0 eq.) and N,O-dimethylhydroxylamine hydrochloride (1.2 eq.) in dichloromethane (DCM) at room temperature, add N,N-diisopropylethylamine (DIPEA) (3.0 eq.).[5]

-

Add phosphorus oxychloride (POCl₃) (1.1 eq.) dropwise to the mixture.[5]

-

Stir the reaction at room temperature and monitor by TLC.[5]

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.[5]

Troubleshooting and Key Considerations

-

Low Yields: Incomplete activation of the carboxylic acid may be the cause. Ensure all reagents are dry, as moisture can hydrolyze the activated intermediate. Increasing the amount of coupling reagent or reaction time may be beneficial.

-

Side Reactions: For sterically hindered or electron-deficient carboxylic acids, alternative, more potent coupling reagents like BOP or PyBOP might be necessary. With highly basic or sterically hindered nucleophiles, elimination of the methoxide moiety to release formaldehyde can be a significant side reaction.[1]

-

Purification Challenges: The choice of coupling reagent can significantly impact the ease of purification. For instance, the urea byproduct from DCC can be challenging to remove. Using DMT-MM or the N-acylbenzotriazole method can simplify the workup.[3][7]

-

Racemization: For chiral carboxylic acids, it is crucial to employ mild reaction conditions to avoid racemization. The N-acylbenzotriazole method has been shown to be particularly effective in this regard.[7]

Conclusion

The synthesis of N-methoxy-N-methylamides from carboxylic acids is a cornerstone of modern organic synthesis, enabling the controlled and high-yield preparation of ketones and aldehydes. The choice of synthetic methodology is dictated by the specific characteristics of the starting carboxylic acid, cost considerations, and the desired scale of the reaction. By understanding the underlying mechanisms and the advantages and disadvantages of the various coupling reagents, researchers can effectively implement this powerful transformation in their synthetic endeavors, from small-scale laboratory synthesis to large-scale drug development campaigns.

References

-

Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

-

Weinreb ketone synthesis. Wikipedia. [Link]

-

Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. [Link]

-

Katritzky, A. R., Yang, H., Zhang, S., & Wang, M. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44. [Link]

-

Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]

-

A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. Advanced Organic Synthesis. [Link]

-

How do you prepare a Weinreb amide?. TutorChase. [Link]

-

Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]

-

A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids. ResearchGate. [Link]

-

Niu, T., Zhang, W., Huang, D., Xu, C., Wang, H., & Hu, Y. (2006). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 8(19), 4161–4164. [Link]

-

ChemInform Abstract: A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. ResearchGate. [Link]

-

tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry. [Link]

-

Sibi, M. P. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 25(1), 15–40. [Link]

-

Weinreb amides. Current Protocols in Nucleic Acid Chemistry. [Link]

-

Sibi, M. P. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 25(1), 15-40. [Link]

-

What IS the Weinreb Amide?. YouTube. [Link]

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. tutorchase.com [tutorchase.com]

- 5. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]

- 6. researchgate.net [researchgate.net]

- 7. arkat-usa.org [arkat-usa.org]

The Synthetic Utility of N-Methoxy-N-methylamides (Weinreb Amides): A Focus on the 3-Hydroxy-2-Naphthamide Scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-methoxy-N-methylamides, commonly known as Weinreb amides, represent a cornerstone functional group in modern organic synthesis, prized for their ability to cleanly produce ketones and aldehydes from carboxylic acid derivatives. Their unique reactivity stems from the formation of a stable, chelated tetrahedral intermediate upon reaction with organometallic reagents, which ingeniously prevents the pervasive issue of over-addition that plagues other acylating agents. This guide provides an in-depth exploration of the fundamental principles governing Weinreb amide chemistry, from their synthesis to their diverse applications. We will place a special focus on the 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide system, dissecting how the inherent properties of the hydroxy-naphthyl scaffold can be leveraged for directed synthesis and the construction of complex molecular architectures.

The Weinreb Amide: A Paradigm Shift in Acyl Chemistry

The synthesis of ketones via the reaction of organometallic reagents with carboxylic acid derivatives has historically been a challenging transformation. The primary difficulty lies in the high reactivity of the ketone product, which often undergoes a second nucleophilic attack faster than the starting material, leading to the formation of tertiary alcohols as undesired byproducts.[1][2]

In 1981, Steven Nahm and Steven M. Weinreb reported a transformative solution: the use of N-methoxy-N-methylamides.[1] This functional group, when treated with Grignard or organolithium reagents, cleanly affords the desired ketone upon aqueous workup.[2][3]

The Mechanistic Core: Stable Chelation

The remarkable selectivity of the Weinreb amide is attributed to the stability of the tetrahedral intermediate formed during the reaction. The N-methoxy group's oxygen atom chelates the metal cation (e.g., MgX⁺ or Li⁺), forming a stable five-membered ring.[2] This chelated intermediate is exceptionally stable at low temperatures and does not collapse to the ketone until a deliberate aqueous or acidic quench is performed.[3] This two-stage process—stable intermediate formation followed by controlled hydrolysis—is the key to preventing the second nucleophilic addition.[2][3]

Caption: Chelation prevents over-addition in Weinreb synthesis.

Synthesis of Weinreb Amides

The preparation of Weinreb amides is generally straightforward and can be accomplished from various carboxylic acid derivatives.[3]

General Synthetic Routes

| Starting Material | Reagent(s) | Conditions | Typical Yields | Reference |

| Acid Chloride | HN(OMe)Me·HCl, Pyridine | 0 °C to RT, CH₂Cl₂ | >90% | [3] |

| Carboxylic Acid | HN(OMe)Me·HCl, Coupling Agent (EDC, HATU, BOP) | RT, DMF or CH₂Cl₂ | 70-95% | [3] |

| Ester | HN(OMe)Me, i-PrMgCl or AlMe₃ | 0 °C to RT, THF | 60-85% |

Proposed Synthesis of this compound

The target compound can be readily synthesized from the commercially available 3-hydroxy-2-naphthoic acid. The use of a peptide coupling agent is preferable to forming the acid chloride to avoid side reactions involving the phenolic hydroxyl group.

Sources

The Strategic Utility of 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide as a Precision Ketone Precursor: A Technical Guide

Abstract

In the landscape of modern organic synthesis, the pursuit of selective and high-yielding methodologies for carbon-carbon bond formation is paramount. The Weinreb-Nahm ketone synthesis stands as a cornerstone achievement in this endeavor, offering a reliable route to ketones while circumventing the pervasive issue of over-addition inherent in reactions with highly reactive organometallics. This technical guide provides an in-depth exploration of a specialized Weinreb amide, 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide , as a sophisticated precursor for the synthesis of functionalized naphthyl ketones. We will dissect the strategic synthesis of this precursor from commercially available starting materials, elucidate the mechanistic underpinnings of its remarkable stability, and provide detailed, field-proven protocols for its conversion to valuable ketone products. This document is intended for researchers, chemists, and professionals in drug development who require robust and reproducible synthetic methodologies.

Introduction: The Challenge of Ketone Synthesis and the Weinreb-Nahm Solution

The synthesis of ketones is a fundamental transformation in organic chemistry, as the ketone moiety is a versatile functional group present in a vast array of natural products and pharmaceutical agents. A common and direct approach to ketone synthesis involves the addition of organometallic reagents, such as Grignard or organolithium reagents, to acylating agents like acid chlorides or esters. However, this approach is frequently plagued by a critical side reaction: over-addition. The initially formed ketone is often more reactive than the starting acylating agent, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.[1]

The Weinreb-Nahm ketone synthesis, developed by Steven M. Weinreb and Steven Nahm in 1981, elegantly solves this problem through the use of N-methoxy-N-methylamides, commonly known as Weinreb amides.[1] The key to this methodology lies in the ability of the Weinreb amide to form a stable, five-membered chelated tetrahedral intermediate upon addition of an organometallic reagent. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup.[1] This chelation prevents the unwanted second addition of the organometallic reagent, thus ensuring the clean formation of the desired ketone.

This guide focuses on a specific, functionalized Weinreb amide, this compound, which serves as a precursor to valuable 3-hydroxy-2-naphthyl ketones. The presence of the hydroxyl group offers a handle for further functionalization, making this a particularly useful building block in medicinal chemistry and materials science.

Synthesis of the Precursor: this compound

The preparation of a Weinreb amide typically proceeds from the corresponding carboxylic acid. In this case, the readily available 3-hydroxy-2-naphthoic acid is the starting material. A common and efficient method involves the conversion of the carboxylic acid to its acid chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.

Synthetic Workflow

The two-step synthesis of this compound is outlined below. The first step is the formation of 3-hydroxy-2-naphthoyl chloride, which is then immediately used in the subsequent amidation step without purification.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for the synthesis of Weinreb amides from carboxylic acids via their acid chlorides.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Hydroxy-2-naphthoic acid | 188.18 | 10.0 g | 53.1 mmol |

| Thionyl chloride (SOCl₂) | 118.97 | 4.7 mL (6.6 g) | 55.8 mmol |

| N,N-Dimethylformamide (DMF) | 73.09 | 2 drops | catalytic |

| Toluene | - | 100 mL | - |

| N,O-Dimethylhydroxylamine HCl | 97.54 | 5.7 g | 58.4 mmol |

| Pyridine | 79.10 | 9.0 mL (8.8 g) | 111.5 mmol |

| Dichloromethane (DCM) | - | 150 mL | - |

| 1 M HCl (aq) | - | 100 mL | - |

| Saturated NaHCO₃ (aq) | - | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous MgSO₄ | - | - | - |

Procedure:

-

Acid Chloride Formation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 3-hydroxy-2-naphthoic acid (10.0 g, 53.1 mmol) and toluene (100 mL).

-

Add a catalytic amount of DMF (2 drops).

-

Slowly add thionyl chloride (4.7 mL, 55.8 mmol) dropwise at room temperature.

-